tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate
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Overview
Description
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate is a bicyclic compound that features a unique structure with potential applications in various fields of scientific research. This compound is characterized by its tert-butyl ester group and a bicyclic framework containing nitrogen atoms, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various synthetic routes, including the use of acyclic starting materials that contain the required stereochemical information . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate can be compared with other similar compounds, such as:
tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate: This compound has a similar bicyclic structure but differs in the stereochemistry and functional groups.
tert-butyl (1S,5S,8S)-rel-8-hydroxy-6-oxa-3-azabicyclo[3.2.1]octane-3-carboxylate: Another related compound with an additional oxygen atom in the bicyclic framework.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O3 |
---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
tert-butyl (1S,5S)-3-oxo-2,6-diazabicyclo[3.2.1]octane-6-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-7-4-8(13)5-9(14)12-7/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
InChI Key |
FBLFHEQOJHWNMY-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1CC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC(=O)N2 |
Origin of Product |
United States |
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